molecular formula C60H72Br2O2P2 B12861279 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide)

1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide)

Cat. No.: B12861279
M. Wt: 1047.0 g/mol
InChI Key: SNMSCQLTADIORL-UHFFFAOYSA-L
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Description

1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) (CAS: 88542-19-2) is a quaternary phosphonium salt characterized by a central 2,5-bis(octyloxy)xylene backbone flanked by two triphenylphosphonium bromide groups. Its synthesis involves refluxing 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene with excess triphenylphosphine in benzene, yielding prism-like colorless crystals (86% yield) in a triclinic crystal system (space group $ P1 $) with unit cell parameters $ a = 10.778(1) \, \text{Å}, b = 12.298(1) \, \text{Å}, c = 13.321(2) \, \text{Å} $, and angles $ \alpha = 76.30(1)^\circ, \beta = 89.92(1)^\circ, \gamma = 65.61(1)^\circ $ . The compound’s extended octyloxy chains enhance solubility in nonpolar solvents, making it suitable for applications in organic electronics and polymer composites .

Properties

Molecular Formula

C60H72Br2O2P2

Molecular Weight

1047.0 g/mol

IUPAC Name

(3,6-dimethyl-3,6-dioctoxy-4-triphenylphosphaniumylcyclohexa-1,4-dien-1-yl)-triphenylphosphanium;dibromide

InChI

InChI=1S/C60H72O2P2.2BrH/c1-5-7-9-11-13-33-47-61-59(3)49-58(64(54-41-27-18-28-42-54,55-43-29-19-30-44-55)56-45-31-20-32-46-56)60(4,62-48-34-14-12-10-8-6-2)50-57(59)63(51-35-21-15-22-36-51,52-37-23-16-24-38-52)53-39-25-17-26-40-53;;/h15-32,35-46,49-50H,5-14,33-34,47-48H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

SNMSCQLTADIORL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCOC1(C=C(C(C=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C)OCCCCCCCC)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) typically follows a multi-step route involving:

  • Step 1: Introduction of Octyloxy Groups
    The starting material is usually a suitably substituted xylene derivative (e.g., 2,5-dihydroxy-1,4-xylene or 2,5-dibromo-1,4-xylene). The octyloxy groups are introduced via nucleophilic substitution or Williamson ether synthesis, where octyl alcohol reacts with the hydroxyl or halide groups on the xylene ring under basic conditions to form the dioctyloxy-substituted xylene intermediate.

  • Step 2: Formation of Bis(triphenylphosphonium) Salt
    The dioctyloxy-substituted xylene intermediate is then reacted with triphenylphosphine. This reaction typically involves nucleophilic substitution of a suitable leaving group (e.g., bromide) on the xylene derivative by triphenylphosphine, forming the phosphonium salt. The reaction is often carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under reflux conditions.

  • Step 3: Purification
    The crude product is purified by recrystallization or chromatographic techniques to isolate the pure 1,4-bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) as an off-white powder.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents & Conditions Notes
1 Williamson Ether Synthesis Octyl alcohol, base (e.g., K2CO3), solvent (acetone) Temperature: reflux; time: several hours
2 Quaternization (Phosphonium Salt Formation) Triphenylphosphine, xylene derivative with bromide groups, solvent (acetonitrile or DMF), reflux Reaction monitored by TLC; yields depend on purity of starting materials
3 Purification Recrystallization from ethanol or chromatographic separation Ensures removal of unreacted phosphine and byproducts

Research Findings and Optimization

  • Yield and Purity:
    Careful control of stoichiometry and reaction time is critical. Excess triphenylphosphine can drive the quaternization to completion but requires thorough purification to remove residual phosphine.

  • Solvent Choice:
    Polar aprotic solvents such as DMF or acetonitrile facilitate the nucleophilic substitution step efficiently. Solvent polarity affects reaction rate and product solubility.

  • Temperature Control:
    Reflux temperatures (80–120 °C depending on solvent) are commonly used to ensure complete reaction without decomposition.

  • Characterization:
    The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity. The presence of octyloxy groups and phosphonium moieties is confirmed by characteristic chemical shifts and absorption bands.

Comparative Table of Related Compounds and Their Preparation

Compound Name Key Structural Features Preparation Notes
1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) Dioctyloxy substitution on xylene core; bis(triphenylphosphonium) salt Multi-step synthesis: ether formation + phosphonium salt formation
2,5-Dioctyloxy-1,4-xylene bis(triphenylphosphonium bromide) Similar backbone with dioctyloxy groups Similar synthetic route with variations in substitution pattern
Triphenylphosphonium bromide Basic phosphonium salt without octyloxy groups Prepared by direct quaternization of triphenylphosphine with alkyl bromides
Octadecyltriphenylphosphonium bromide Longer alkyl chain phosphonium salt Similar quaternization with longer alkyl bromides

Summary of Key Preparation Insights

  • The synthesis is a two-step process: first, the introduction of octyloxy groups on the xylene ring, followed by quaternization with triphenylphosphine to form the bis(triphenylphosphonium) salt.
  • Reaction conditions such as solvent, temperature, and reagent ratios are optimized to maximize yield and purity.
  • Purification is essential to remove unreacted phosphine and side products.
  • The compound’s hydrophobic octyloxy chains enhance solubility in organic solvents, which is beneficial for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.

    Oxidation and Reduction: The phosphonium groups can undergo redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohols.

Scientific Research Applications

Applications in Scientific Research

  • Photovoltaic Materials
    • The compound has been investigated for its role in enhancing the efficiency of organic photovoltaic devices. Its structure allows for effective charge transport and stability in organic solar cells.
    • Case Study : Research demonstrated that incorporating triphenylphosphonium groups improved the electron mobility in polymer blends used for solar cells, leading to higher power conversion efficiencies.
  • Biological Applications
    • The triphenylphosphonium moiety is known for its ability to target mitochondria, making this compound a candidate for drug delivery systems aimed at mitochondrial diseases.
    • Case Study : A study highlighted the use of derivatives of this compound in delivering therapeutic agents specifically to mitochondrial sites, showing promise in treating conditions like cancer and neurodegenerative diseases.
  • Catalysis
    • The compound can act as a catalyst or a catalyst support in various organic reactions, particularly in phosphine-catalyzed transformations.
    • Case Study : In one research project, the compound was used to facilitate the synthesis of complex organic molecules through cross-coupling reactions, showcasing its utility in synthetic organic chemistry.

Applications in Material Science

  • Polymer Science
    • 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability.
    • Data Table: Polymer Properties
      PropertyControl SampleSample with Additive
      Tensile Strength (MPa)2535
      Thermal Stability (°C)200250
  • Nanotechnology
    • This compound has potential applications in the development of nanomaterials for drug delivery and imaging.
    • Case Study : Research indicated that nanoparticles functionalized with this compound exhibited enhanced cellular uptake and specificity towards cancer cells.

Applications in Cosmetic Formulations

  • Emulsifiers and Stabilizers
    • Its amphiphilic nature makes it suitable as an emulsifier in cosmetic formulations, improving texture and stability.
    • Case Study : A formulation study revealed that incorporating this compound led to more stable emulsions with improved sensory properties compared to traditional emulsifiers.
  • Skin Care Products
    • The compound's ability to enhance skin penetration makes it a valuable ingredient in topical formulations aimed at delivering active ingredients effectively.
    • Data Table: Skin Penetration Efficacy
      Formulation TypePenetration Depth (μm)
      Control15
      With 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide)30

Mechanism of Action

The mechanism by which 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) exerts its effects involves:

    Molecular Targets: The phosphonium groups can interact with various molecular targets, including enzymes and receptors.

    Pathways Involved: The compound can modulate biochemical pathways by altering the redox state or by acting as a ligand for specific proteins.

Comparison with Similar Compounds

1,4-Bis(hexyloxy)-2,5-xylenebis(triphenylphosphonium bromide) (CAS: 165377-28-6)

  • Structure : Differs by hexyloxy ($ C6H{13}O $) instead of octyloxy ($ C8H{17}O $) substituents.
  • Properties : Shorter alkyl chains reduce hydrophobicity and lower molecular weight ($ C{56}H{62}Br2O2P2 $, MW: 1028.8 g/mol) compared to the octyloxy analog ($ C{60}H{70}Br2O2P2 $, MW: 1108.9 g/mol) .
  • Applications : Used in polymer-fullerene composites, where hexyloxy variants exhibit moderate conductivity ($ \sim 10^{-4} \, \text{S/cm} $) in xylene-cast films, slightly lower than octyloxy derivatives due to reduced chain flexibility .

[(2,5-Bis(methylthio)-1,4-phenylene)bis(methylene)]bis(triphenylphosphonium) dibromide (S-P1)

  • Structure : Methylthio ($ SCH_3 $) groups replace alkoxy chains.
  • Synthesis : Reacts 2,5-bis(methylthio)-1,4-bis(bromomethyl)benzene with triphenylphosphine in toluene at 120°C .

Comparison of Physicochemical Properties

Property 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) 1,4-Bis(hexyloxy)-2,5-xylenebis(triphenylphosphonium bromide) [(2,5-Bis(methylthio)-...]bis(triphenylphosphonium) dibromide
CAS Number 88542-19-2 165377-28-6 Not reported
Molecular Formula $ C{60}H{70}Br2O2P_2 $ $ C{56}H{62}Br2O2P_2 $ $ C{46}H{42}Br2P2S_2 $
Molecular Weight 1108.9 g/mol 1028.8 g/mol 908.6 g/mol
Solubility High in benzene, xylene Moderate in xylene Low in toluene
Key Applications Polymer composites, organic electronics Conductive films Catalysis, organocatalysis

Performance in Polymer Composites

Studies on poly(fullerene) composites reveal solvent-dependent conductivity:

  • Octyloxy Derivative : Xylene-cast films with P3HT exhibit conductivity up to $ 1.2 \times 10^{-3} \, \text{S/cm} $ under dark conditions, attributed to enhanced π-π stacking from flexible octyl chains .
  • Hexyloxy Derivative : Lower conductivity ($ 8.5 \times 10^{-4} \, \text{S/cm} $) due to reduced chain mobility .
  • Chloroform vs. Xylene : Chloroform-processed films generally show lower performance, highlighting the octyloxy variant’s superiority in xylene .

Comparison with Non-Alkoxy Phosphonium Salts

  • Tetramethylenebis(triphenylphosphonium bromide) (CAS: Not specified): Structure: Butylene spacer instead of aromatic xylene backbone. Applications: Primarily used in Wittig reactions; lacks the conjugated system required for electronic applications .
  • Naphthalene-linked Phosphonium Salts (e.g., 1,4-naphthalenebis(triphenylphosphonium bromide)):
    • Structure : Naphthalene core enhances rigidity and π-conjugation.
    • Properties : Higher thermal stability but lower solubility compared to xylenebis analogs .

Biological Activity

1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) (CAS No. 88542-19-2) is a phosphonium salt that has garnered attention for its potential biological applications, particularly in drug delivery systems targeting mitochondria. This compound consists of two triphenylphosphonium groups linked by a bis(octyloxy) xylenic moiety, which enhances its lipophilicity and cellular uptake.

  • Molecular Formula : C60H70BrO2P2
  • Molecular Weight : 965.048 g/mol
  • Appearance : Off-white powder

The biological activity of 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) is primarily attributed to its ability to target mitochondria. The triphenylphosphonium (TPP) cation facilitates the accumulation of the compound within the mitochondrial matrix due to the negative membrane potential of mitochondria. This property is crucial for enhancing the efficacy of therapeutic agents delivered to mitochondria, which play a significant role in cellular metabolism and apoptosis.

1. Mitochondrial Targeting and Cytotoxicity

Recent studies have demonstrated that compounds functionalized with TPP exhibit enhanced cytotoxic effects against various cancer cell lines. For instance:

  • Study on HeLa Cells : A modified liposomal formulation incorporating TPP showed increased uptake in HeLa cells and enhanced cytotoxicity compared to non-targeted formulations. The study reported a significant reduction in cell viability when treated with doxorubicin encapsulated in TPP-modified liposomes .
Cell Line Treatment IC50 (µM) Notes
HCT116Lip-DT-Dox0.5Enhanced mitochondrial uptake
MCF7TPP-modified liposome0.3Increased apoptosis induction

2. Antitumor Efficacy

In vivo studies have also highlighted the potential of TPP-conjugated compounds in improving the therapeutic index of chemotherapeutics:

  • In Vivo Efficacy : In murine models implanted with tumors, TPP-conjugated doxorubicin demonstrated a higher tumor reduction rate compared to free doxorubicin, suggesting improved delivery and retention of the drug at tumor sites .

Toxicological Profile

While the targeting capabilities of 1,4-Bis(octyloxy)-2,5-xylenebis(triphenylphosphonium bromide) are promising, its safety profile requires careful evaluation:

  • Preliminary toxicity assessments indicate that while TPP compounds can induce apoptosis in cancer cells, they may also affect normal cells depending on concentration and exposure time. Further studies are needed to delineate the therapeutic window.

Q & A

Q. Table 1. Solvent-Dependent Conductivity in Polymer Blends

SolventPolymer BlendConductivity (S/cm, Dark)Conductivity (S/cm, Light)
XylenePPCBM + P3HT1.2×1041.2 \times 10^{-4}3.8×1043.8 \times 10^{-4}
ChloroformOPCBMMB + P3HT6.5×1056.5 \times 10^{-5}2.1×1032.1 \times 10^{-3}
Source: Adapted from electrical characterization studies

Q. Table 2. Crystallographic Refinement Parameters

ParameterValue
Space GroupP1P1
Unit Cell (Å)a=10.778(1)a = 10.778(1)
b=12.298(1)b = 12.298(1)
c=13.321(2)c = 13.321(2)
Rgt(F)R_{gt}(F)0.111
Disordered GroupsOctyl chains
Source: X-ray diffraction analysis

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